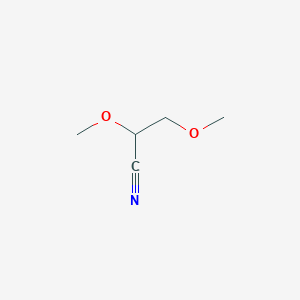

2,3-Dimethoxypropanenitrile

Description

BenchChem offers high-quality 2,3-Dimethoxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-4-5(3-6)8-2/h5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQDZETVYUYDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310885 | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64590-97-2 | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64590-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-Dimethoxypropanenitrile (DMPN): Structural Dynamics and Synthetic Utility in Advanced Drug Development

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex heterocyclic scaffolds. 3,3-Dimethoxypropanenitrile (DMPN) is a highly versatile intermediate characterized by its dual reactivity: an electron-withdrawing nitrile group and a protected aldehyde in the form of a dimethyl acetal. This whitepaper provides an in-depth technical analysis of DMPN, detailing its physicochemical properties, the mechanistic causality behind its synthetic workflows, and its pivotal role in generating pyrido[2,3-d]pyrimidine derivatives—a privileged class of kinase inhibitors.

Structural Mechanics and Physicochemical Profile

The molecular architecture of DMPN (C5H9NO2) dictates its utility in multi-step synthesis. The propionitrile backbone features a cyano group (-C≡N) at one terminus and two methoxy groups (-OCH₃) at the opposite end 1.

The electron-withdrawing nature of the nitrile group significantly lowers the pKa of the adjacent alpha-protons, making the molecule an excellent nucleophile for Michael additions upon deprotonation 1. Simultaneously, the acetal moiety serves as a "masked" electrophile. It remains stable under basic carbon-carbon bond-forming conditions but can be readily unmasked under acidic conditions to facilitate downstream cyclizations.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for reaction scaling and isolation workflows:

| Property | Value |

| CAS Number | 57597-62-3 2 |

| Molecular Formula | C5H9NO2 1 |

| Molecular Weight | 115.13 g/mol 3 |

| Boiling Point | 92.5 °C at 30 mm Hg 2 |

| Density | 1.026 g/mL at 25 °C 2 |

| Refractive Index | 1.414 (n20/D) 2 |

| Vapor Pressure | 0.639 mmHg at 25 °C [[2]]() |

| Appearance | Clear colorless to light yellow liquid 2 |

Synthetic Workflows and Experimental Protocols

Protocol 1: Catalytic Synthesis of 3,3-Dimethoxypropanenitrile

Expertise & Causality: The direct addition of methanol to acrylonitrile is notoriously difficult because the vinyl group is highly susceptible to base-catalyzed or radical polymerization. To circumvent this, synthesis relies on a transition-metal-catalyzed oxidative addition 4. By employing a Palladium(II) chloride and Copper(II) chloride co-catalyst system under an O₂/CO₂ atmosphere, the reaction is driven safely. The Cu(II) acts as a redox mediator to reoxidize the Pd catalyst, ensuring high turnover while suppressing runaway polymerization 2.

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure autoclave with 1.0 equivalent of acrylonitrile and an excess of anhydrous methanol.

-

Catalyst Introduction: Add catalytic amounts of PdCl₂ and CuCl₂ to the mixture.

-

Pressurization & Heating: Seal the vessel and pressurize with an O₂/CO₂ mixture. Heat the reaction to 50–57 °C and maintain stirring for 12 to 15 hours 2.

-

Isolation: Depressurize the reactor safely. Filter the catalyst over a Celite pad and purify the crude liquid via fractional distillation, collecting the pure product fraction at 92.5 °C under 30 mm Hg 2.

-

Self-Validation System: Analyze the purified product via ¹H-NMR. The successful formation of the dimethyl acetal is validated by a sharp singlet integrating to 6 protons at ~3.4 ppm. The complete disappearance of vinyl proton multiplets (5.5–6.5 ppm) confirms total conversion.

Protocol 2: Temperature-Controlled Michael Addition for Heterocycle Precursors

Expertise & Causality: The Michael addition between DMPN and 2-aryl acrylates acts as a thermodynamic switch. Operating at –78 °C imposes kinetic control, preserving the delicate acetal moiety to yield a 4-dimethoxymethyl 4-cyanobutyric ester 5. Conversely, executing the reaction at 60 °C provides sufficient thermal energy to drive the elimination of one methanol molecule, yielding a 4-methoxymethylene-substituted derivative 5. This causality allows chemists to selectively dictate the substitution pattern of the downstream pyrido[2,3-d]pyrimidine 6.

Step-by-Step Methodology:

-

Cryogenic Setup: To isolate the kinetically controlled product, dissolve DMPN and the selected 2-aryl acrylate in anhydrous THF. Cool the reaction vessel to –78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a strong, non-nucleophilic base (e.g., LDA) dropwise to deprotonate the alpha-carbon of DMPN, thereby initiating the nucleophilic attack on the acrylate.

-

Quenching & Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract and isolate the intermediate. To form the final heterocycle, subject this intermediate to condensation with guanidine carbonate under microwave irradiation 5.

-

Self-Validation System: Analyze the intermediate via GC-MS. The kinetically controlled product (–78 °C) will exhibit a mass corresponding to the intact acetal. The thermodynamically controlled product (60 °C) will show a mass reduction of exactly 32 Da, confirming the elimination of CH₃OH.

Applications in Biomedical Scaffolds

DMPN is a critical precursor in the synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines 5. Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures that serve as privileged scaffolds in medicinal chemistry, frequently acting as potent tyrosine kinase inhibitors and cell-cycle regulators (e.g., Palbociclib analogs) 6.

Synthetic workflow from DMPN to Pyrido[2,3-d]pyrimidine drug scaffolds.

Safety, Handling, and Toxicity

As a highly reactive nitrile derivative, DMPN requires stringent safety protocols. Under the Globally Harmonized System (GHS), it is classified with the following hazard statements 7:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Laboratory personnel must handle the compound within a certified fume hood, utilizing nitrile gloves and protective eyewear to prevent dermal and inhalation exposure.

References

-

LookChem. "3,3-Dimethoxypropanenitrile CAS 57597-62-3." Available at: [Link]

-

PubChem. "3,3-Dimethoxypropiononitrile | CID 93731." Available at:[Link]

-

The Journal of Organic Chemistry (ACS Publications). "An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates." Available at:[Link]

-

PubMed Central (PMC). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Available at:[Link]

Sources

- 1. CAS 57597-62-3: 3,3-Dimethoxypropionitrile | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS RN 57597-62-3 | Fisher Scientific [fishersci.com]

- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,3-Dimethoxypropanenitrile: The Masked C3-Electrophile in Heterocyclic Synthesis

Topic: 3,3-Dimethoxypropanenitrile (CAS 57597-62-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, is a pivotal C3 building block in organic synthesis. It serves as a stable, "masked" equivalent of cyanoacetaldehyde , a highly reactive and unstable species. For drug development professionals, DMPN is the reagent of choice for constructing pyrimidine and pyridine scaffolds—structures ubiquitous in kinase inhibitors, antivirals (e.g., cytosine analogs), and agrochemicals. This guide dissects its physicochemical profile, synthesis, and application in high-value heterocycle formation.[1]

Chemical Identity & Physicochemical Profile[2][3][4]

DMPN combines the stability of an acetal with the reactivity of a nitrile. It remains stable under neutral/basic conditions but activates readily under acidic conditions or in the presence of strong nucleophiles.

| Property | Data |

| CAS Number | 57597-62-3 |

| IUPAC Name | 3,3-Dimethoxypropanenitrile |

| Synonyms | Cyanoacetaldehyde dimethyl acetal; 3,3-Dimethoxypropionitrile |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 92–94 °C at 30 mmHg |

| Density | 1.026 g/mL at 25 °C |

| Solubility | Miscible with ethanol, methanol, chloroform; slightly soluble in water |

| Flash Point | ~83 °C (Closed Cup) |

Synthesis & Manufacturing Routes

Industrial Route: Oxidative Alkoxylation

The most scalable method involves the reaction of acrylonitrile with methanol in the presence of a nitrite catalyst (e.g., methyl nitrite) and a palladium catalyst. This oxidative alkoxylation avoids the use of hazardous cyanide salts typical of older methods.

Laboratory Route: Nucleophilic Substitution

For smaller scale or historical context, DMPN is synthesized via the nucleophilic substitution of bromoacetaldehyde dimethyl acetal with sodium cyanide.

Figure 1: Comparison of Industrial (Green) and Laboratory (Red) Synthesis Routes.

Core Reactivity & Mechanisms

DMPN acts as a 1,3-bielectrophile . The nitrile carbon is electrophilic, and the acetal carbon (upon activation) becomes an electrophilic aldehyde equivalent. This duality allows it to react with 1,3-binucleophiles (like ureas, guanidines, and amidines) to form six-membered heterocycles.

The "Masked" Advantage

Direct use of cyanoacetaldehyde is impractical due to rapid polymerization. DMPN releases the aldehyde functionality in situ or reacts directly via an intermediate enol ether, ensuring controlled cyclization.

Figure 2: Divergent reactivity pathways. The basic pathway is preferred for heterocycle synthesis.

Case Study: Synthesis of Cytosine

One of the most authoritative applications of DMPN is the industrial and laboratory synthesis of Cytosine (4-amino-2-hydroxypyrimidine), a fundamental nucleobase.

Protocol: Condensation with Urea

This protocol utilizes the condensation of DMPN with urea in a basic medium, followed by acidification.

Reagents:

-

3,3-Dimethoxypropanenitrile (1.0 eq)

-

Urea (1.5 eq)

-

Sodium Methoxide (NaOMe) (2.0 eq)

-

Solvent: Methanol (or Ethanol)

-

Quench: HCl (aq)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck flask under N₂, dissolve Urea (1.5 eq) in anhydrous Methanol.

-

Activation: Add Sodium Methoxide (2.0 eq) and heat to reflux (65°C) for 30 minutes.

-

Addition: Add 3,3-Dimethoxypropanenitrile (1.0 eq) dropwise over 1 hour. The solution will turn yellow/orange as the intermediate forms.

-

Cyclization: Reflux for 8–10 hours. The reaction proceeds via the formation of a uracil-like intermediate which tautomerizes.

-

Workup: Cool to room temperature. The sodium salt of the pyrimidine precipitates.

-

Isolation: Dissolve the solid in minimal water. Acidify carefully with HCl to pH 7.0–7.5. Cytosine precipitates as a white solid.

-

Purification: Recrystallize from water/ethanol.

Mechanism: The urea nitrogen attacks the nitrile group (Pinner-like reaction) and the acetal carbon (after methoxide displacement), closing the ring to form the pyrimidine nucleus.

Advanced Applications: Kinase Inhibitors

Beyond simple nucleobases, DMPN is used to synthesize 2,4-diaminopyrimidines (common in antifolates like Trimethoprim) and pyrido[2,3-d]pyrimidines .

Protocol Insight: Reaction with Guanidine

To synthesize 2,4-diaminopyrimidine (a scaffold for CDK inhibitors):

-

Replace Urea with Guanidine Hydrochloride .

-

Use Sodium Ethoxide in Ethanol (higher temperature reflux).

-

Yields are typically higher (80-90%) due to the higher nucleophilicity of guanidine compared to urea.

Handling, Safety & Stability

Safety Profile (GHS Classifications):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

Storage & Stability:

-

Hydrolysis Risk: DMPN is sensitive to moisture. Store under nitrogen or argon.

-

Acid Sensitivity: Trace acids will catalyze the formation of cyanoacetaldehyde, which may polymerize or darken the liquid.

-

Shelf Life: Stable for >1 year if stored at 2–8°C in tightly sealed containers.

NMR Characterization (CDCl₃):

-

δ 4.65 (t, 1H): Acetal methine proton (-CH(OMe)₂).

-

δ 3.42 (s, 6H): Methoxy protons (-OCH₃).

-

δ 2.65 (d, 2H): Methylene protons (-CH₂-CN).

References

-

Synthesis of Pyrimidines: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

-

Cytosine Manufacturing: Patent CN102816123A. "Preparation method for cytosine."

-

Michael Addition Reactivity: Berzosa, X., et al. (2010).[2] "An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates."[2][3] Journal of Organic Chemistry, 75(2), 487-490.[2]

-

Safety Data: PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropanenitrile.

-

General Reactivity: Bagley, M. C., et al. (2001). "One-step synthesis of pyridines and pyrimidines." Tetrahedron Letters.

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Physicochemical Characterization of 3,3-Dimethoxypropanenitrile (CAS 57597-62-3): A Technical Reference for Synthesis and Purification

Executive Summary 3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, is a pivotal masked aldehyde intermediate in organic synthesis.[1] Its dual functionality—combining a nitrile group with an acid-labile dimethyl acetal—makes it a strategic precursor for constructing nitrogen-containing heterocycles, particularly 4-aminopyrimidines (e.g., cytosine) and complex pharmaceutical scaffolds.[1]

This technical guide provides a rigorous analysis of the physical properties of DMPN, establishing a baseline for purity verification and process optimization.[1] Unlike generic datasheets, this document focuses on the causality behind the properties—specifically the thermodynamic implications of its boiling point under reduced pressure and the structural determinants of its density—to aid researchers in designing robust isolation protocols.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Before addressing physical behaviors, the structural integrity of the molecule must be defined.[1] The acetal functionality renders the molecule sensitive to aqueous acids, necessitating anhydrous handling during purification.[1]

| Parameter | Technical Specification |

| IUPAC Name | 3,3-Dimethoxypropanenitrile |

| CAS Registry Number | 57597-62-3 |

| Synonyms | Cyanoacetaldehyde dimethyl acetal; 3,3-Dimethoxypropionitrile |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| SMILES | COC(CC#N)OC |

| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N |

Part 2: Physical Properties Analysis[1]

Boiling Point & Thermodynamic Behavior

Critical Value: 92.5 °C at 30 mmHg (4.0 kPa) Atmospheric Equivalent (Extrapolated): ~180–185 °C (Theoretical)[1]

Technical Insight: While atmospheric boiling points are standard for stable alkanes, DMPN should never be distilled at atmospheric pressure (760 mmHg).[1] The acetal linkage is thermally stable up to moderate temperatures, but the presence of trace moisture or Lewis acids at temperatures exceeding 140 °C can trigger polymerization or elimination reactions (loss of methanol to form 3-methoxyacrylonitrile).[1]

Operational Consequence: Purification must occur under reduced pressure. The documented value of 92.5 °C at 30 mmHg represents the thermodynamic "sweet spot" where vapor pressure is sufficient for mass transfer, yet thermal energy is low enough to prevent degradation.[1]

Density & Specific Gravity

Critical Value: 1.026 g/mL at 25 °C Molar Volume: ~112.2 mL/mol[1][2]

Technical Insight:

DMPN is denser than water and most non-halogenated organic solvents (e.g., THF, Toluene).[1] This density arises from the dipole-dipole interactions of the nitrile group (

Operational Consequence:

In liquid-liquid extractions (e.g., washing crude reaction mixtures), DMPN will form the bottom layer in biphasic systems with water or hexane, but may invert in chlorinated solvents like dichloromethane (

Refractive Index

Critical Value:

Technical Insight:

The refractive index is a sensitive indicator of acetal integrity.[1] Hydrolysis to cyanoacetaldehyde significantly alters this value due to the formation of the carbonyl

Part 3: Experimental Protocols for Verification

The following protocols are designed as self-validating systems. If the results deviate from the expected range, the system flags a potential synthesis failure or equipment calibration issue.[1]

Protocol A: Vacuum Distillation for Purity Verification

Objective: Isolate high-purity DMPN from crude reaction mixtures while verifying boiling point data.

Equipment Setup:

-

Short-path distillation head (vigreux column optional but recommended for >50g scale).[1]

-

Vacuum pump capable of stable 30 mmHg (using a manometer/bleed valve).[1]

-

Oil bath with digital temperature control.

Step-by-Step Methodology:

-

System Conditioning: Inert the distillation apparatus with Nitrogen (

) to remove moisture.[1] -

Loading: Charge the boiling flask with crude DMPN. Add a magnetic stir bar (avoid boiling chips in vacuum systems to prevent "bumping").[1]

-

Pressure Equilibration: Slowly lower pressure to 30 mmHg . Allow the system to stabilize for 5 minutes. Dissolved gases will bubble out.[1]

-

Thermal Ramp: Heat the oil bath to 110 °C (providing a

of ~15-20 °C above the expected boiling point). -

Fraction Collection:

-

Validation: If the head temperature fluctuates >2 °C, stop. This indicates an azeotrope or pressure leak.[1]

Protocol B: Density Determination (Pycnometry)

Objective: Precise measurement of density to confirm identity and purity.

Equipment:

-

Gay-Lussac Pycnometer (10 mL or 25 mL) with thermometer.[1]

-

Analytical balance (0.0001 g precision).

-

Thermostatic water bath at 25.0 °C.

Step-by-Step Methodology:

-

Calibration: Weigh the empty, dry pycnometer (

). Fill with degassed deionized water at 25 °C and weigh ( -

Sample Loading: Fill the dry pycnometer with DMPN. Ensure no bubbles are trapped in the capillary stopper.[1]

-

Equilibration: Immerse in the 25 °C water bath for 15 minutes until the liquid level stabilizes.

-

Measurement: Wipe the exterior completely dry and weigh (

).[1] -

Calculation:

[1] -

Validation: Result must be

g/mL. Lower values suggest methanol contamination; higher values are rare but could imply high-molecular-weight byproducts.[1]

Part 4: Synthesis & Application Logic[1]

Understanding the synthesis pathway clarifies the impurity profile. The industrial route often involves the reaction of acrylonitrile with methanol, catalyzed by nitrite/Pd systems, or the transacetalization of cyanoacetaldehyde.[1]

Visualization: Synthesis and Utilization Workflow

Figure 1: Critical pathway from commodity precursors to high-value pharmaceutical intermediates, highlighting the purification bottleneck.[1]

Part 5: Safety & Handling (SDS Highlights)

While valuable, DMPN possesses hazards characteristic of both nitriles and acetals.[1]

-

Nitrile Toxicity: Metabolization can release cyanide ions.[1] Standard "Nitrile Safety" protocols (gloves, ventilation) apply.[1]

-

Acetal Instability: Contact with strong acids releases methanol and cyanoacetaldehyde (highly reactive).[1]

-

Flammability: Flash point is 83 °C (182 °F).[1] It is classified as a combustible liquid, not a highly flammable one, but vapors can still form explosive mixtures at elevated temperatures (e.g., during distillation).[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropionitrile. Retrieved March 2, 2026, from [Link]

Sources

Executive Summary: The Strategic Value of Low-Molecular-Weight Precursors

Comprehensive Physicochemical Profiling and Pharmaceutical Applications of 3,3-Dimethoxypropanenitrile

As a Senior Application Scientist navigating the complexities of modern drug design, I approach the selection of starting materials not as a matter of convenience, but as a strategic thermodynamic choice. The physicochemical blueprint of a precursor dictates the efficiency, scalability, and atom economy of the entire synthetic cascade.

This technical guide deconstructs 3,3-Dimethoxypropanenitrile (DMPN) . By interrogating its specific molecular formula (

Physicochemical Profiling & Structural Causality

The molecular formula

The precise molecular weight of

Table 1: Quantitative Physicochemical Profile of 3,3-Dimethoxypropanenitrile

| Parameter | Value | Causality / Structural Implication |

| Molecular Formula | Dictates a bifunctional reactivity profile (nitrile + acetal). | |

| Molecular Weight | Ensures high atom economy during downstream cyclization reactions[3]. | |

| Exact Mass | Critical for High-Resolution Mass Spectrometry (HRMS) validation[4]. | |

| CAS Registry Number | 57597-62-3 | Standardized identifier for global regulatory compliance. |

| Density | Indicates a liquid state at standard conditions, facilitating solvent-free or highly concentrated reactions. | |

| Boiling Point | High thermal stability allows for aggressive microwave-assisted reactions without precursor degradation. |

Analytical Verification: Self-Validating Systems

In pharmaceutical manufacturing, trustworthiness is established through self-validating analytical systems. To definitively confirm the molecular formula and weight of a DMPN batch, we employ orthogonal techniques where the output of one method independently verifies the assumptions of the other.

Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS)

This protocol confirms the exact mass (

-

Step 1: Sample Preparation. Dilute DMPN in GC-grade methanol to a concentration of

.-

Causality: Methanol is chosen specifically because it prevents transacetalization. Using an alcohol like ethanol could result in the exchange of methoxy groups for ethoxy groups, artificially altering the molecular weight.

-

-

Step 2: Chromatographic Separation. Inject

into a DB-5MS capillary column (5% phenyl-methylpolysiloxane) with a helium carrier gas flow of-

Causality: The non-polar stationary phase optimally resolves low-MW aliphatic nitriles from highly polar hydrolysis byproducts (e.g., free aldehydes), ensuring the mass analyzer only samples the pure intact molecule.

-

-

Step 3: Electron Ionization (EI) & Detection. Apply

EI.-

Causality:

provides a hard ionization environment. While the molecular ion (

-

Protocol 2: Multinuclear Magnetic Resonance (NMR) Spectroscopy

NMR elucidates the atomic connectivity, proving that the

-

Step 1: Solvent Preparation. Dissolve

of DMPN in-

Causality:

lacks exchangeable protons, preventing interference with the aliphatic signals of the sample.

-

-

Step 2:

NMR Acquisition. Acquire spectra at-

Causality: The high field strength is required to clearly resolve the splitting between the methylene (

, doublet at

-

-

Step 3:

NMR Acquisition. Acquire at-

Causality: This confirms the exact carbon count (5 carbons). Crucially, it validates the presence of the nitrile carbon (

), which is often weak or obscured in standard Infrared (IR) spectroscopy.

-

Mechanistic Pathways in Advanced Drug Development

The true value of DMPN's

Pathway A: Synthesis of Beta-Secretase (BACE) Inhibitors In the pursuit of Alzheimer's disease therapeutics, DMPN is utilized to synthesize fused multi-cyclic sulfone compounds[1].

-

Mechanism: DMPN is reacted with methyl formate in the presence of Sodium Hydride (NaH). The strong base deprotonates the

-carbon, driving a condensation reaction that yields sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate. This intermediate is subsequently cyclized into complex sulfone architectures that inhibit amyloid-beta plaque formation.

Pathway B: Synthesis of Tyrosine Kinase Inhibitors (TKIs) For oncology applications targeting PDGFr and FGFr, DMPN is a critical precursor for 5,6-dihydropyrido[2,3-d]pyrimidines[2].

-

Mechanism: DMPN undergoes an unusual Michael addition to 2-aryl acrylates. Depending on the thermodynamic control (

vs

Figure 1: Mechanistic workflow detailing the divergence of 3,3-Dimethoxypropanenitrile into distinct pharmaceutical classes.

Conclusion

The molecular formula (

References

- Sigma-Aldrich. "3,3-dimethoxypropanenitrile | 57597-62-3". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqawAynMCd_VmG0PoI4sRvl0OeX8U6jnuiPIp8qeSep1pROOBfVxFWXRSN2w5jqGTzso7-Pqwz3Xo1Btiy7roB4J4JSS8MaKX8Gj3FASmL7wv_w22IQNuQA898NvdazEmSCljWSzBozTCfe412xuMlKTcZC3R2eZGp27TvCe5qlyjzjQ3wew==]

- PubChem. "3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731". National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjfkotBRPjq9Bz65_SKDPKOnNeNMx_jks5YA9gWZUqn8fOPGvLO4a8yN5SH-80R6ZzfXwzoNkCNZHxd1geH1JecqR9K5aKAygW8vVunotH3tZtxQJHyCjg2XGIMvXnkH92EKd1yjrIhn9A]

- Google Patents. "US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzB91ECLDacXzaME008P48OlmD56lcgYAbHte2TuaEUvzY-PubbFxt6J6bB-PesIVW9Kfp_mxrAOZNTnnkEZKczlweuC-Ptuf_eIfOhgqjkppIMcHWhHgzNj0-5BF7jTD8WEY6_yu9kMHWWQ==]

- ACS Publications. "An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines". The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-DeKHrYMBE1-TTiIP5PuQdYGeNquRJODJORklzVirwWrbodpvR5dYRLvE8v9LlA4Mpw9OxcWGV1h73NZXaXgWaPJ4EIEWQ0JWOXruEMsO7dE1iUeS6yLEh1yMQt8kb3IWuxegUHmofd8=]

Sources

- 1. US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,3-dimethoxypropanenitrile | 57597-62-3 [sigmaaldrich.com]

- 4. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile: Characteristics, Reactivity, and Synthetic Utility

Foreword

3,3-Dimethoxypropanenitrile, also known as cyanoacetaldehyde dimethyl acetal, stands as a pivotal yet often under-recognized intermediate in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive nitrile group and a masked aldehyde in the form of a stable dimethyl acetal, renders it a versatile building block for constructing complex molecular architectures. This guide offers an in-depth exploration of its core characteristics, reactivity profile, and strategic applications, providing researchers, chemists, and drug development professionals with the technical insights required to leverage this reagent to its full potential. We will delve into the causality behind its reactivity, present validated experimental protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Core Physicochemical and Safety Profile

3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3) is a clear, colorless to light yellow liquid under standard conditions.[1] Its structure masterfully combines the electron-withdrawing nature of a nitrile with the stability of an acetal, a combination that dictates its physical properties and chemical behavior.[2]

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanenitrile

| Property | Value | Source(s) |

| CAS Number | 57597-62-3 | [1][][4] |

| Molecular Formula | C₅H₉NO₂ | [1][][5] |

| Molecular Weight | 115.13 g/mol | [1][][6] |

| Appearance | Clear colorless to light yellow liquid | [1][2][] |

| Boiling Point | 92.5 °C at 30 mmHg (113-116 °C at 25 Torr) | [1][][4] |

| Density | 1.026 g/mL at 25 °C | [1][][5] |

| Refractive Index (n20/D) | 1.414 | [1][5] |

| Flash Point | 182 °F (83.3 °C) | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited water solubility.[2] | [2] |

| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N | [][4][7] |

| SMILES | COC(CC#N)OC | [][4] |

Safety and Handling: 3,3-Dimethoxypropanenitrile is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[6][8] Personal protective equipment, including gloves and eye/face protection, is mandatory.[8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7][9]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[] Recommended storage temperature is between 2-8°C.[1]

Synthesis of 3,3-Dimethoxypropanenitrile

The industrial and laboratory-scale synthesis of 3,3-Dimethoxypropanenitrile primarily relies on the addition of methanol to acrylonitrile or related precursors. One prominent method involves the reaction of acrylonitrile with methyl nitrite in the presence of a platinum-group metal catalyst, such as palladium chloride.[10] This process efficiently installs the desired methoxy groups.

Another established route involves the reaction of acrylonitrile with methanol, catalyzed by platinum or palladium complexes.[5] A patented method details heating acrylonitrile and introducing it into a gasification tower with circulating gas containing methyl nitrite, which then reacts over a multiphase catalyst bed.[10] This continuous process allows for high throughput and selectivity.[10] These methods are advantageous as they utilize readily available and cost-effective starting materials.[10]

Caption: Generalized synthetic pathway to 3,3-Dimethoxypropanenitrile.

The Duality of Reactivity: A Mechanistic Perspective

The synthetic power of 3,3-Dimethoxypropanenitrile stems from the orthogonal reactivity of its two primary functional groups: the acetal and the nitrile.

3.1 The Acetal: A Masked Aldehyde The dimethyl acetal group is a stable protecting group for the highly reactive β-cyanoacetaldehyde. It is resilient to basic, organometallic, and reducing reagents, allowing for selective transformations at other sites of a molecule. The true utility of the acetal is realized upon its deprotection (hydrolysis) under acidic conditions.

-

Mechanism of Hydrolysis: Acid-catalyzed hydrolysis initiates with the protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).[11] A subsequent nucleophilic attack by water on the electrophilic carbon atom, followed by the loss of the second methoxy group, yields the geminal diol, which rapidly equilibrates to the free aldehyde, β-cyanoacetaldehyde.[11] This in situ generation is critical, as β-cyanoacetaldehyde itself is prone to polymerization and other side reactions.

Caption: Simplified workflow for the acid-catalyzed hydrolysis of the acetal group.

3.2 The Nitrile: A Versatile Functional Handle The nitrile group (-C≡N) is an electron-withdrawing group that activates the adjacent methylene protons, making them weakly acidic. It also serves as a precursor to other valuable functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,3-dimethoxypropanoic acid) or, under milder conditions, an amide.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (3,3-dimethoxypropan-1-amine), a key building block for various derivatives.

-

Cyclizations: The nitrile group is an excellent participant in cyclization reactions. When the acetal is hydrolyzed to the aldehyde, the resulting β-cyanoacetaldehyde is primed for condensation reactions with nucleophiles like urea or guanidine to form heterocyclic systems.[5]

Strategic Applications in Synthesis

The primary application of 3,3-Dimethoxypropanenitrile is as a synthetic equivalent of β-cyanoacetaldehyde, enabling the construction of heterocycles that are core motifs in pharmaceuticals and biologically active compounds.[2][5]

-

Synthesis of Pyrimidines: It is a valuable starting material for synthesizing 4-aminopyrimidines, such as cytosine.[5] The reaction involves the condensation of in situ generated β-cyanoacetaldehyde with urea or a urea equivalent. The aldehyde reacts with one amine of urea, and the activated methylene group condenses with the other, followed by tautomerization and elimination to form the aromatic pyrimidine ring.

-

Precursor to Vitamin B1: The unique 1,3-dicarbonyl surrogate nature of this molecule makes it a key intermediate in certain synthetic routes toward the pyrimidine portion of Thiamine (Vitamin B1).[10]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and causal explanations for procedural choices.

Protocol 1: In Situ Generation of β-Cyanoacetaldehyde via Acid-Catalyzed Hydrolysis

This protocol details the controlled deprotection of the acetal, a foundational step for subsequent reactions.

-

Objective: To hydrolyze 3,3-Dimethoxypropanenitrile to generate a solution of β-cyanoacetaldehyde for immediate use.

-

Causality: An acid catalyst is essential to protonate the methoxy groups, facilitating their departure.[11] The reaction is typically run at a moderate temperature to ensure complete hydrolysis without promoting unwanted side reactions of the sensitive aldehyde product. Water acts as both the solvent and the nucleophile.

-

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-Dimethoxypropanenitrile (1.0 eq).

-

Solvent/Reagent Addition: Add a 4:1 mixture of water and a co-solvent like THF or acetone to ensure homogeneity.

-

Catalyst Introduction: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to 40-50°C and stir. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material. The hydrolysis is typically complete within 2-4 hours.

-

Result: The resulting solution contains β-cyanoacetaldehyde and is used directly in the next synthetic step without isolation.

-

Protocol 2: Synthesis of a Pyrimidine Precursor via Cyclocondensation

This workflow demonstrates the practical application of the in situ generated aldehyde.

-

Objective: To synthesize a 2-hydroxypyrimidine-5-carbonitrile derivative from 3,3-Dimethoxypropanenitrile and urea.

-

Causality: This is a classic cyclocondensation reaction. A base, such as sodium ethoxide, is used to deprotonate the weakly acidic methylene protons (alpha to the nitrile), creating a nucleophile that drives the cyclization step. Ethanol is a common solvent as it is compatible with the alkoxide base.

-

Methodology:

-

Base Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.

-

Reactant Addition: To the cooled sodium ethoxide solution, add urea (1.0 eq) and stir until dissolved.

-

Condensation: Slowly add the solution of in situ generated β-cyanoacetaldehyde (from Protocol 1, 1.0 eq) to the urea/ethoxide mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. A precipitate may form as the sodium salt of the product is generated.

-

Workup: Cool the reaction to room temperature and then in an ice bath. Carefully neutralize the mixture with glacial acetic acid or dilute HCl until the pH is ~6-7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the pyrimidine derivative.

-

Conclusion

3,3-Dimethoxypropanenitrile is a testament to the power of functional group manipulation in organic synthesis. By masking a reactive aldehyde as a stable acetal, it provides a robust and versatile platform for accessing complex molecules, particularly nitrogen-containing heterocycles. Its predictable reactivity, coupled with well-established synthetic protocols, ensures its continued importance as a strategic building block in the development of new pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its dual nature—the latent aldehyde and the reactive nitrile—is the key to unlocking its full synthetic potential.

References

-

LookChem. Cas 57597-62-3, 3,3-Dimethoxypropanenitrile. [Link]

-

CAS Common Chemistry. 3,3-Dimethoxypropionitrile. [Link]

-

PubChem. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731. [Link]

- Google Patents. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile.

-

ChemBK. 3,3-Dimethoxy-propanenitrile. [Link]

Sources

- 1. Cas 57597-62-3,3,3-Dimethoxypropanenitrile | lookchem [lookchem.com]

- 2. CAS 57597-62-3: 3,3-Dimethoxypropionitrile | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]

- 6. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-dimethoxypropanenitrile | 57597-62-3 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 3,3-Dimethoxypropionitrile | 57597-62-3 [sigmaaldrich.com]

- 10. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Commercial Suppliers of 3,3-Dimethoxypropanenitrile

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a critical, yet often complex, first step in the discovery pipeline. 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), also known as cyanoacetaldehyde dimethyl acetal, is a versatile nitrile intermediate valued for its dual functionality in pharmaceutical and fine chemical synthesis.[][2] Its proper sourcing is paramount to ensuring the reliability and reproducibility of experimental outcomes.

This guide provides an in-depth analysis of the commercial landscape for 3,3-Dimethoxypropanenitrile, offering a technical overview, a comparative look at key suppliers, and a logical framework for procurement decisions.

Technical Profile: 3,3-Dimethoxypropanenitrile

3,3-Dimethoxypropanenitrile is an organic compound featuring both a nitrile and an acetal functional group.[2] This structure makes it a valuable building block in organic synthesis.[3] The electron-withdrawing nature of the nitrile group and the protecting nature of the dimethyl acetal allow for selective chemical transformations at different parts of the molecule.[2]

Key Chemical and Physical Properties:

| Property | Value | Source(s) |

| CAS Number | 57597-62-3 | [][4][5] |

| Molecular Formula | C₅H₉NO₂ | [][4][6] |

| Molecular Weight | 115.13 g/mol | [][3][4] |

| Appearance | Clear colorless to light yellow/brown liquid | [][2][5] |

| Boiling Point | 92.5 °C at 30 mm Hg | [][3][5] |

| Density | ~1.026 g/mL at 25 °C | [][3][6] |

| Synonyms | 3,3-Dimethoxypropionitrile, Cyanoacetaldehyde dimethyl acetal, DMPN | [][4][5] |

This compound is a valuable precursor for creating more complex molecules, including 4-aminopyrimidines like cytosine.[3]

Major Commercial Suppliers and Product Specifications

The selection of a supplier often involves a trade-off between purity, quantity, availability, and cost. The following table summarizes offerings from prominent global suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific™ | AC133540250, AC133541000 | 97% | 25 mL, 100 mL |

| AC446260250, AC446261000 | 90% | 25 mL, 100 mL | |

| Sigma-Aldrich | ALNH9A9E72AB (Aladdin Scientific) | 93% | Inquire |

| ENA964518142 (Enamine) | Inquire | Inquire | |

| BOC Sciences | Inquire | 95% | Inquire |

| TCI America | D2065 | >96.0% (GC) | 25g, 500g |

| Ark Pharm, Inc. | AK-47784 | 96% | 25g, 100g, 500g |

Note: Product availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

Workflow for Selecting a Suitable Supplier

The process of selecting a chemical supplier requires careful consideration of project-specific needs. The following workflow, represented as a decision-making diagram, provides a logical pathway for researchers to identify the optimal source for their requirements.

Sources

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethoxypropanenitrile

This guide provides comprehensive safety and handling protocols for 3,3-Dimethoxypropanenitrile, a versatile nitrile intermediate used in pharmaceutical and fine chemical synthesis.[][2] Given its potential hazards, a thorough understanding and strict adherence to safety measures are paramount for all researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile

A foundational element of safe handling is a comprehensive understanding of the substance's intrinsic properties. 3,3-Dimethoxypropanenitrile is a clear, colorless to light yellow or brown liquid.[][3] Its reactivity is primarily influenced by the nitrile functional group and the two methoxy groups.[2]

Physicochemical Data

A summary of key physical and chemical properties is presented below for quick reference. This data is critical for risk assessment and the design of safe experimental setups.

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | [][3][4] |

| Molecular Weight | 115.13 g/mol | [][3][4] |

| Boiling Point | 92.5 °C at 30 mm Hg | [3][5] |

| Density | 1.026 g/mL at 25 °C | [3][5] |

| Flash Point | 182 °F (83.3 °C) | [3] |

| Refractive Index | n20/D 1.414 | [3][5] |

| Appearance | Clear colorless to light yellow/brown liquid | [][3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [2] |

Hazard Identification and GHS Classification

3,3-Dimethoxypropanenitrile is classified as harmful and requires careful handling to avoid exposure.[4][6] The primary hazards are associated with its toxicity upon inhalation, skin contact, and ingestion.[4][7][8]

-

GHS Signal Word: Warning[4]

-

Hazard Statements:

The causality behind these classifications lies in the nature of organic nitriles. While not as acutely toxic as inorganic cyanide salts, they can metabolize to release cyanide, which inhibits cellular respiration.[11] The irritant properties are typical of many organic solvents and reactive intermediates.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

-

Fume Hood: All work with 3,3-Dimethoxypropanenitrile, especially procedures that may generate vapors or aerosols, must be conducted in a properly functioning chemical fume hood.[11][12][13] This is critical to prevent inhalation of the harmful vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]

-

Safety Shower and Eyewash Station: An easily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[10][11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from direct contact. The selection of appropriate PPE is a critical decision based on the specific hazards of the chemical.

-

Hand Protection: Wear impervious gloves, such as nitrile rubber gloves.[12][14] It is crucial to inspect gloves for any signs of degradation or puncture before use.[12] After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of according to institutional protocols.[15]

-

Eye and Face Protection: Safety goggles or a face shield are required to protect against splashes.[10][12]

-

Skin and Body Protection: A lab coat must be worn to protect the skin and clothing.[13] Ensure it is fully buttoned. Open-toed shoes are strictly prohibited in the laboratory.[9]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[10]

Caption: Decision tree for responding to a chemical spill.

Section 5: Waste Disposal

All waste containing 3,3-Dimethoxypropanenitrile must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [16]

-

Waste Containers: Collect waste in designated, properly labeled, and sealed containers. [11]* Disposal Route: Contact your institution's environmental health and safety department for guidance on the proper disposal procedures. Do not dispose of this chemical down the drain. [16]

Section 6: Conclusion

3,3-Dimethoxypropanenitrile is a valuable chemical intermediate, but its handling demands respect and a commitment to safety. By understanding its properties, utilizing appropriate engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

Cas 57597-62-3,3,3-Dimethoxypropanenitrile. (n.d.). LookChem. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

LABORATORY HEALTH & SAFETY RULES. (n.d.). University of Cyprus. Retrieved from [Link]

-

3,3-Dimethoxy-propanenitrile. (2024, April 9). ChemBK. Retrieved from [Link]

-

3,3-Dimethoxypropiononitrile. (n.d.). PubChem. Retrieved from [Link]

-

Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Cyanide Salts. (n.d.). Rutgers University. Retrieved from [Link]

-

NITRILES. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

GUIDE 158. (n.d.). Nebraska Public Health Laboratory. Retrieved from [Link]

-

First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast. Retrieved from [Link]

Sources

- 2. CAS 57597-62-3: 3,3-Dimethoxypropionitrile | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,3-Dimethoxypropanenitrile, 90%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 5. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. gz-supplies.com [gz-supplies.com]

- 13. One moment, please... [actylislab.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Note: 3,3-Dimethoxypropanenitrile (DMPN) in High-Value Heterocycle Synthesis

[1]

Executive Summary

3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, serves as a critical "masked" electrophile in modern pharmaceutical synthesis.[1] Unlike its parent compound, 3-oxopropanenitrile (cyanoacetaldehyde)—which is highly unstable and prone to polymerization—DMPN offers a stable, storable equivalent that releases the reactive aldehyde functionality only under controlled conditions.[1]

This guide details the utilization of DMPN as a linchpin precursor for constructing pyrimidine , pyridine , and pyrazole scaffolds, which are ubiquitous pharmacophores in kinase inhibitors, antivirals (e.g., cytosine analogs), and oncology drugs.

Chemical Profile & Stability

DMPN is an acetal-protected nitrile.[1] Its utility stems from the orthogonal reactivity of its three functional zones: the acetal (masked aldehyde), the nitrile (precursor to amines/amides/heterocycles), and the

Table 1: Physicochemical Specifications

| Property | Specification | Critical Note |

| CAS Number | 57597-62-3 | Verify against CAS 2032-34-0 (related acetals).[1] |

| Formula | MW: 115.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or hydrolysis.[1] |

| Boiling Point | 92–94 °C @ 30 mmHg | Distillable under vacuum for purification.[1] |

| Density | 1.026 g/mL | - |

| Solubility | MeOH, EtOH, THF, Toluene | Immiscible with water; hydrolyzes in aqueous acid.[1] |

| Stability | Acid-Sensitive | CRITICAL: Store over molecular sieves or |

Core Application: The "Zhichkin" Protocol for Pyrimidine Synthesis

The most powerful application of DMPN is the regioselective synthesis of 2-substituted pyrimidine-5-carboxylic esters .[1] This method, popularized by Zhichkin et al., overcomes the regioselectivity issues common in traditional condensation reactions.[1]

Mechanism of Action

DMPN is first formylated at the

Diagram 1: Divergent Synthesis Pathways

Caption: Divergent synthetic utility of DMPN. The upper pathway (Formylation) is the preferred route for complex pharmaceutical scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate (Model Compound). Scale: 50 mmol basis.

Phase A: Formation of the Sodium Enolate (The "Masked" Intermediate)

Note: This step requires strictly anhydrous conditions.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

).[1] -

Reagent Prep: Suspend Sodium Hydride (NaH) (60% dispersion in oil, 2.4 g, 60 mmol) in anhydrous THF (50 mL).

-

Expert Tip: Wash NaH with dry hexane if high purity is required, but for this reaction, the oil is generally tolerated.[1]

-

-

Formylation:

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. The solution should turn a pale yellow/orange, indicating the formation of the sodium salt of 2-(dimethoxymethyl)-3-oxopropanenitrile (or the ester equivalent depending on reagents).[1]

Phase B: Cyclization to Pyrimidine[1]

-

Addition: To the enolate suspension from Phase A, add Benzamidine Hydrochloride (7.8 g, 50 mmol) directly as a solid.

-

Reflux: Heat the reaction mixture to reflux (66°C for THF) for 8–12 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Alternative Protocol: Synthesis of 2,4-Diaminopyrimidines

For the synthesis of antifolate precursors (analogous to Trimethoprim), the nitrile group of DMPN participates in the reaction.[1]

-

Reactants: Combine DMPN (1 equiv) and Guanidine Hydrochloride (1.2 equiv).[1]

-

Base: Sodium Ethoxide (NaOEt) in Ethanol (2.5 equiv).[1]

-

Conditions: Reflux for 6 hours.

-

Mechanism: The ethoxide unmasks the aldehyde (via acetal exchange/elimination) and deprotonates the guanidine.[1] The guanidine attacks the aldehyde and the nitrile carbon sequentially to close the ring.

-

Yield: Typically 60–75%.[1]

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Yield (Phase A) | No | Moisture in solvent killed the NaH.[1] | Validation: Test NaH activity by adding a drop of water to a small aliquot. Use freshly distilled THF. |

| Polymerization | Dark tarry residue; NMR shows broad peaks.[1] | Acidic contamination unmasked the aldehyde too early.[1] | Ensure reaction pH remains basic (> pH 8) until the quench step. |

| Incomplete Cyclization | Intermediate visible on TLC (streak). | Reaction temperature too low. | Switch solvent from THF (BP 66°C) to Toluene (BP 110°C) or Diglyme for higher thermal energy. |

Safety & Handling

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[1][3] Synthesis, 2002(6), 720-722.[1]

-

Source:

-

-

Bagley, M. C., et al. (2001). A new route to 2,4-disubstituted pyrimidines.[1] Tetrahedron Letters, 42(37), 6585-6588.[1]

-

Source:

-

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93354, 3,3-Dimethoxypropanenitrile.[1]

-

Source:

-

-

European Patent Office. Process for the preparation of pyrimidine derivatives (EP0841326B1).[1]

-

Source:

-

Application of 3,3-Dimethoxypropanenitrile in agrochemical development

Application Note: Strategic Utilization of 3,3-Dimethoxypropanenitrile (DMPN) in Agrochemical Synthesis

Executive Summary

This guide details the application of 3,3-Dimethoxypropanenitrile (DMPN) (CAS: 57597-62-3) as a high-value C3-synthon in the development of next-generation agrochemicals. Unlike conventional C3 precursors (e.g., malononitrile, ethyl acetoacetate) that primarily target the 4,6-positions of the pyrimidine ring, DMPN uniquely facilitates functionalization at the C5-position and the construction of 4-unsubstituted pyrimidines . These scaffolds are critical for a specific class of herbicides (sulfonylureas) and novel fungicides where steric bulk at the C4 position is undesirable.

This document provides a validated protocol for synthesizing Methyl 2-methylpyrimidine-5-carboxylate , a versatile intermediate for crop protection agents, and outlines the mechanistic advantages of using DMPN as a "masked" cyanoacetaldehyde.

Technical Profile & Mechanistic Advantage

3,3-Dimethoxypropanenitrile (DMPN) acts as a stable equivalent of cyanoacetaldehyde , which is otherwise unstable and prone to polymerization. In agrochemical synthesis, its value lies in its dual reactivity:

-

The Nitrile Group (C1): Serves as an electrophile for cyclization with amidines.

-

The Acetal Group (C3): Acts as a masked aldehyde, allowing for controlled condensation without self-polymerization.

Comparison of C3-Synthons in Pyrimidine Synthesis

| Synthon | Primary Agrochemical Output | Regioselectivity | Key Limitation |

| Ethyl Acetoacetate | Pyrimethanil, Cyprodinil | 4,6-Disubstituted | Difficult to functionalize C5 post-cyclization. |

| Malononitrile | 2-Amino-4,6-dimethoxypyrimidine | 4,6-Diamino/Alkoxy | Over-functionalization; symmetrical products only. |

| DMPN | Pyrimidine-5-carboxylates | 5-Substituted / 4-Unsubstituted | Requires controlled activation of the nitrile. |

Application Workflow: Synthesis of Pyrimidine-5-Carboxylates

The following workflow describes the synthesis of Methyl 2-methylpyrimidine-5-carboxylate . This intermediate is a structural core for various ALS-inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.

Retrosynthetic Pathway

The synthesis leverages the Claisen condensation of DMPN with a formate ester to generate an enolate, which then undergoes a cyclocondensation with an amidine.

Figure 1: Synthetic pathway for the conversion of DMPN to the Pyrimidine-5-carboxylate scaffold.

Experimental Protocol: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate

Objective: Isolate high-purity (>98%) pyrimidine ester from DMPN. Scale: 100 mmol input.

Reagents & Equipment

-

Precursor: 3,3-Dimethoxypropanenitrile (11.5 g, 100 mmol).

-

Formylating Agent: Methyl Formate (12.0 g, 200 mmol).

-

Base: Sodium Hydride (60% dispersion in oil, 4.8 g, 120 mmol).

-

Cyclization Partner: Acetamidine Hydrochloride (11.3 g, 120 mmol).

-

Solvent: Anhydrous Toluene (150 mL), Methanol (50 mL).

-

Equipment: 500 mL 3-neck round-bottom flask, N2 line, reflux condenser, internal thermometer.

Step-by-Step Methodology

Phase 1: Formylation (Enolate Formation)

-

Setup: Flame-dry the glassware and flush with Nitrogen. Charge the flask with NaH (4.8 g) and wash twice with dry hexane to remove mineral oil. Suspend the washed NaH in anhydrous Toluene (100 mL).

-

Addition: Cool the suspension to 0°C . Mix DMPN (11.5 g) and Methyl Formate (12.0 g) in a dropping funnel.

-

Reaction: Add the mixture dropwise over 45 minutes, maintaining internal temperature <10°C . Note: Hydrogen gas evolution will be vigorous.

-

Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A thick, off-white suspension of the sodium enolate salt will form.

Phase 2: Cyclization

-

Preparation: In a separate beaker, dissolve Acetamidine Hydrochloride (11.3 g) in Methanol (50 mL).

-

Combination: Add the amidine solution to the enolate suspension in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) for 6 hours. The suspension will thin and change color (typically to pale yellow).

-

Monitoring: Monitor reaction progress via TLC (EtOAc:Hexane 1:1). The spot for DMPN (

) should disappear.

Phase 3: Workup & Purification

-

Quench: Cool to room temperature. Add Water (100 mL) to dissolve inorganic salts.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying: Combine organic phases, dry over anhydrous

, and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from hot Isopropanol.

-

Yield: Expected yield is 65-75% (approx. 10-11 g).

Analytical Validation

To ensure the intermediate meets agrochemical grade standards, perform the following quality checks.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% Area |

| Identity | 1H-NMR (DMSO-d6) | Singlet |

| Moisture | Karl Fischer Titration | < 0.5% w/w |

| Residual Solvent | GC-Headspace | Toluene < 890 ppm |

Troubleshooting Guide:

-

Low Yield in Phase 1: Ensure Toluene is strictly anhydrous. Moisture destroys the NaH and the enolate.

-

Incomplete Cyclization: If starting material remains after 6 hours reflux, add a catalytic amount (5 mol%) of Sodium Methoxide to push the equilibrium.

Safety & Handling

-

DMPN Toxicity: DMPN is a nitrile derivative. It is harmful if swallowed or absorbed through skin (H302, H312). Handle in a fume hood.

-

Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas. Keep a Class D fire extinguisher nearby.

-

Waste Disposal: Aqueous waste contains cyanide/nitrile residues. Treat with bleach (sodium hypochlorite) to oxidize cyanides before disposal, in accordance with local environmental regulations.

References

-

Synthesis of Pyrimidine-5-carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

-

Agrochemical Applications: Berzosa, X., et al. (2010). "An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines."[4] Journal of Organic Chemistry, 75(2), 487-490.[4] Link

-

Chemical Profile: PubChem. "3,3-Dimethoxypropanenitrile (Compound)." National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reaction of 3,3-Dimethoxypropanenitrile with Electrophiles

[1]

Abstract

3,3-Dimethoxypropanenitrile (DMPN) is a bifunctional building block containing a nitrile group and a masked aldehyde (dimethyl acetal).[1][2] Its strategic value lies in the acidity of the

Introduction & Reactivity Profile

DMPN is a "chameleon" intermediate.[1][2][] While the nitrile and acetal groups render it an electrophile under acidic conditions (via Pinner reaction or oxocarbenium formation), its primary utility in complex synthesis is as a nucleophile .[2]

Structural Analysis[1][3]

-

C2-Position (Active Methylene): The electron-withdrawing nitrile group acidifies the adjacent protons.[1][2][] The

-acetal oxygens provide additional inductive stabilization to the resulting carbanion.[1][2][] -

Acetal Stability: The dimethyl acetal is stable to the strong bases (LDA, NaH, NaOMe) required for deprotonation, preventing self-polymerization during the nucleophilic attack.[2]

-

Nitrile Group: Remains inert during low-temperature alkylation but serves as a cyclization trigger in subsequent steps.[1][2][]

Reactivity Map

The following diagram outlines the divergent pathways available when treating DMPN with various electrophiles.

Caption: Divergent synthesis pathways from DMPN. The C2-carbanion is the central hub for functionalization.[]

Core Application 1: C-Alkylation with Alkyl Halides[1][3]

Direct alkylation at the C2 position is the most direct method to introduce carbon chains while maintaining the masked aldehyde.

Mechanistic Considerations

-

Base Selection: Lithium Diisopropylamide (LDA) is preferred over alkoxides.[1][2][] Alkoxides can cause reversible deprotonation, leading to poly-alkylation or competitive nucleophilic attack on the nitrile.[1][2][] LDA ensures quantitative, irreversible deprotonation at -78°C.[1][2][]

-

Solvent: THF is essential for solubility and anion stability.[1][2][]

-

Electrophile: Primary alkyl halides (iodides/bromides) work best.[1][2][] Secondary halides may undergo elimination.[1][2][]

Protocol: Mono-Alkylation of DMPN[1][3]

Reagents:

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate).[1][2]

-

Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.[1][2][]

-

Addition: Add DMPN (neat or as 1M THF solution) dropwise over 15 minutes. The solution may turn pale yellow, indicating enolate formation.[2] Stir for 30 minutes at -78°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; DMPN is not UV active, but alkylated products may be).[2]

-

Quench: Quench with saturated NH4Cl solution at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The acetal is stable on silica gel if the eluent is not acidified.[2]

Core Application 2: Claisen Condensation (Synthesis of Heterocycles)[2]

This is the most industrially relevant application. Reacting DMPN with esters (specifically ethyl formate) generates a "masked" malondialdehyde equivalent, a potent precursor for pyrimidines (like Cytosine) and pyrazoles.[2]

Mechanism: The "Formylation" Pathway

DMPN reacts with formate esters to yield the enolate of 3,3-dimethoxy-2-formylpropanenitrile.[1][] This intermediate possesses a 1,3-electrophilic pattern (Nitrile + Formyl) capable of condensing with binucleophiles.[1][2]

Protocol: Synthesis of 4-Aminopyrimidines (e.g., Cytosine Analogues)

Reagents:

-

DMPN (1.0 equiv)[2]

-

Ethyl Formate (1.2 equiv)[2]

-

Sodium Hydride (1.2 equiv, 60% dispersion in oil)[2]

-

Urea (1.2 equiv) or Amidine Hydrochloride[2]

-

Methanol / Ethanol (Solvent)[2]

Step-by-Step Procedure:

-

Enolate Formation:

-

Suspend NaH (washed with hexanes to remove oil) in anhydrous THF or Toluene.[1][2]

-

Add Ethyl Formate and DMPN mixture dropwise at 0°C.

-

Observation: Hydrogen gas evolution will occur.[1][2][] Stir at room temperature for 2–4 hours until evolution ceases. The mixture will become a thick slurry (Sodium salt of the formylated nitrile).[2]

-

-

Cyclization (One-Pot Variant):

-

Workup:

Data Summary: Electrophile Compatibility

| Electrophile Class | Reagent Example | Base Recommended | Product Type | Key Application |

| Alkyl Halide | Benzyl Bromide | LDA (-78°C) | Amino acid synthesis | |

| Ester | Ethyl Formate | NaH / NaOMe | Pyrimidine synthesis | |

| Carbonyl | Benzaldehyde | Piperidine / NaOEt | Acrylonitrile | Michael acceptors |

Core Application 3: Knoevenagel Condensation[1]

DMPN condenses with aromatic aldehydes to form 2-(dimethoxymethyl)-3-aryl-acrylonitriles.[1][2][] These are electron-deficient alkenes useful for conjugate additions.[1][2][]

Protocol

Reagents: DMPN (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Piperidine (0.1 equiv), Ethanol.[2] Procedure:

Troubleshooting & Stability Guide

Acetal Hydrolysis Risks[1][3]

-

Problem: Loss of methoxy groups or polymerization during workup.

-

Cause: Acidic aqueous conditions unmask the aldehyde, which then reacts with the nitrile or alpha-carbon of another molecule.[2]

-

Solution: Always quench reactions with buffered solutions (NH4Cl or Phosphate buffer pH 7).[1][2][] Avoid 1M HCl washes.[1][2][] Ensure silica gel for purification is neutralized (wash with 1% Et3N/Hexanes) if the product is sensitive.[2]

Controlling Mono- vs. Bis-Alkylation[1][3]

-

Problem: Getting a mixture of mono- and dialkylated products.

-

Solution: Use a strictly stoichiometric amount of Base (1.05 equiv).[1][2] If bis-alkylation persists, switch to the more steric base LiHMDS , which makes the second deprotonation kinetically slower due to the steric bulk of the mono-alkylated product.[2]

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1][2]

-

Organic Syntheses. (2010). General methods for nitrile alkylation and reactivity. Organic Syntheses, Coll.[1][2] Vol. 11, p. 234.[1][2]

-

National Center for Biotechnology Information. (2025).[1][2][] PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropanenitrile.[1][2] [1][2]

-

ChemicalBook. (2024).[1][2][] 3,3-Dimethoxypropanenitrile Product Description and Synthesis Routes.

Sources

- 1. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. heteroletters.org [heteroletters.org]

Application Note: The Role of 3,3-Dimethoxypropanenitrile in the Synthesis of Heterocyclic Scaffolds for Drug Discovery

Executive Summary

For drug development professionals and synthetic chemists, accessing diverse and functionalized heterocyclic libraries is a critical step in hit-to-lead optimization. 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal) serves as a highly versatile, bifunctional building block. By masking a highly reactive aldehyde as a stable dimethyl acetal alongside an electron-withdrawing cyano group, this reagent enables the highly controlled, regioselective formation of complex nitrogenous heterocycles. This application note details the mechanistic causality, quantitative performance, and step-by-step protocols for utilizing 3,3-dimethoxypropanenitrile to synthesize pyrimidines and pyrido[2,3-d]pyrimidines—scaffolds prominent in FDA-approved kinase inhibitors and essential vitamins[1],[2].

Chemical Profile & Mechanistic Causality

The Problem with Unprotected Cyanoacetaldehyde

In heterocyclic synthesis, cyanoacetaldehyde is a theoretical ideal precursor for introducing a 3-carbon sequence with distinct electrophilic and nucleophilic termini. However, unprotected cyanoacetaldehyde is notoriously unstable, rapidly undergoing self-condensation and polymerization under standard basic or acidic reaction conditions.

The 3,3-Dimethoxypropanenitrile Solution

3,3-Dimethoxypropanenitrile circumvents this instability by utilizing a dimethyl acetal protecting group.

-

Controlled Nucleophilicity: The acetal group dampens the electrophilicity of the C3 carbon. This allows the α-carbon (adjacent to the nitrile) to act as a controlled nucleophile in the presence of strong bases (e.g., Sodium Methoxide) without initiating self-polymerization.

-

Triggered Electrophilicity: Once the initial carbon-carbon bond is formed (e.g., via a Michael addition), the acetal can be unmasked under acidic conditions or directly displaced by strong dinucleophiles (like guanidine) under thermal or microwave conditions to drive cyclocondensation[3],[4].

Mechanistic workflow of 3,3-dimethoxypropanenitrile activation and heterocyclic cyclization.

Key Applications in Drug Development

A. Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in oncology, mimicking the purine core of ATP to act as competitive kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib)[1]. 3,3-Dimethoxypropanenitrile undergoes an unusual Michael addition with 2-aryl acrylates, followed by cyclocondensation with guanidine, to yield 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines[3],[4].

B. Pyrimidines (Vitamins and Antimicrobials)

The reagent is a direct precursor to 4-amino-5-substituted pyrimidines. For instance, reacting 3,3-dimethoxypropanenitrile with guanidine in boiling methanol yields 5-substituted pyrimidine-2,4-diamines. Similar pathways are employed to synthesize 4-amino-5-aminomethyl-2-methylpyrimidine, a critical intermediate in the total synthesis of Thiamine (Vitamin B1)[5],[6].

Quantitative Data Presentation

The table below summarizes the reaction conditions, intermediates, and yields for the divergent synthesis of heterocyclic scaffolds using 3,3-dimethoxypropanenitrile, highlighting the impact of thermodynamic vs. kinetic control[3],[4],.

| Starting Material | Co-Reactant | Catalyst / Base | Temp / Conditions | Target Scaffold / Intermediate | Yield (%) |